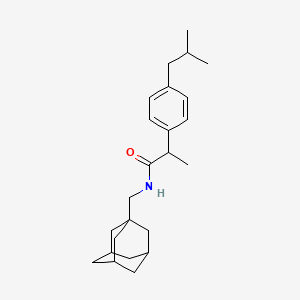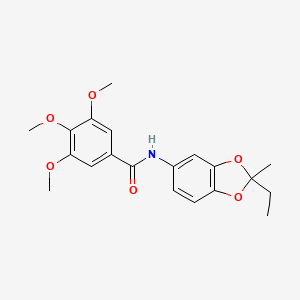![molecular formula C17H16N4O5 B11477143 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11477143.png)
7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by the presence of a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, contributing to the compound’s biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves the reaction of thiobarbituric acid derivatives with arylmethylene malononitriles in the presence of a base. This reaction proceeds through a Michael addition followed by heterocyclization . The reaction conditions often include boiling ethanol as the solvent and catalytic amounts of a base such as sodium carbonate or sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-6-carbonitril hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen.
Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere als Antikrebsmittel aufgrund seiner Fähigkeit, bestimmte molekulare Ziele zu hemmen.
Industrie: Die einzigartige Struktur der Verbindung macht sie wertvoll für die Entwicklung neuer Materialien und chemischer Verfahren.
Wirkmechanismus
Der Wirkmechanismus von 7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-6-carbonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen. Es wurde gezeigt, dass es Enzyme wie Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR) hemmt. Diese Wechselwirkungen stören kritische zelluläre Prozesse, was zu Antikrebs- und antimikrobiellen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3H,4H,5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with various molecular targets. The trimethoxyphenyl group plays a crucial role in binding to specific proteins, such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can inhibit the function of these proteins, leading to the compound’s biological effects, such as anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen umfassen andere Pyrano[2,3-d]pyrimidin-Derivate und Trimethoxyphenyl-haltige Verbindungen. Im Vergleich zu diesen Analoga zeigt 7-Amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydro-4H-pyrano[2,3-d]pyrimidin-6-carbonitril aufgrund des Vorhandenseins der Trimethoxyphenylgruppe, die ihre biologische Aktivität verstärkt, einzigartige pharmakologische Eigenschaften . Weitere ähnliche Verbindungen sind:
- 7-Amino-5-(3,4,5-trimethoxyphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-6-carbonitril
- 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoesäure
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen Substituenten und biologischen Aktivitäten.
Eigenschaften
Molekularformel |
C17H16N4O5 |
|---|---|
Molekulargewicht |
356.33 g/mol |
IUPAC-Name |
7-amino-4-oxo-5-(2,3,4-trimethoxyphenyl)-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C17H16N4O5/c1-23-10-5-4-8(13(24-2)14(10)25-3)11-9(6-18)15(19)26-17-12(11)16(22)20-7-21-17/h4-5,7,11H,19H2,1-3H3,(H,20,21,22) |
InChI-Schlüssel |
MLDOIQWKJUZJMD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-diethoxyphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11477067.png)
![N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N'-cyclohexylurea](/img/structure/B11477071.png)
![N-{2-[(Ethylcarbamoyl)amino]-6-methylphenyl}-2-methylpropanamide](/img/structure/B11477072.png)
![Benzenepropanamide, N-(2-benzo[b]benzofuran-2-ylethyl)-](/img/structure/B11477074.png)
![N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11477080.png)
![1-[6-Amino-1-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-(3-chlorophenyl)urea](/img/structure/B11477085.png)

![7-Ethyl-2-(methoxymethyl)-3-(4-methoxyphenyl)-5-(thiophen-2-yl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11477087.png)
![N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11477093.png)
![2-(allylamino)-8-amino-5-oxo-6-(2-thienyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11477103.png)
![3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile](/img/structure/B11477108.png)
![2,3,4-trimethoxy-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B11477126.png)

![2-[1-(4-chlorobenzyl)-6-fluoro-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B11477132.png)
